1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid

Lipophilicity Medicinal Chemistry Physicochemical Properties

1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS 1285045-55-7) is a fluorinated piperidine derivative featuring a 6-oxo (lactam) group and a 3-carboxylic acid moiety on the piperidine ring, substituted at the N-1 position with a 3-fluorophenyl group. This compound belongs to the 6-oxopiperidine-3-carboxylic acid class and is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in drug discovery.

Molecular Formula C12H12FNO3
Molecular Weight 237.23
CAS No. 1285045-55-7
Cat. No. B2597158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid
CAS1285045-55-7
Molecular FormulaC12H12FNO3
Molecular Weight237.23
Structural Identifiers
SMILESC1CC(=O)N(CC1C(=O)O)C2=CC(=CC=C2)F
InChIInChI=1S/C12H12FNO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-3,6,8H,4-5,7H2,(H,16,17)
InChIKeyQTEXNGJSKPHGAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS 1285045-55-7): A Fluorinated Piperidine Scaffold with Differentiated Physicochemical Properties for Medicinal Chemistry Procurement


1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS 1285045-55-7) is a fluorinated piperidine derivative featuring a 6-oxo (lactam) group and a 3-carboxylic acid moiety on the piperidine ring, substituted at the N-1 position with a 3-fluorophenyl group [1]. This compound belongs to the 6-oxopiperidine-3-carboxylic acid class and is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in drug discovery . Its molecular formula is C12H12FNO3, with a molecular weight of 237.23 g/mol and a topological polar surface area of 57.6 Ų [1].

Why 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid Cannot Be Replaced by Simple Piperidine Analogs


Generic substitution within the piperidine-3-carboxylic acid class is scientifically unjustified due to the compound's unique combination of N-aryl and C-6 oxo functionalities. The 3-fluorophenyl substituent at N-1 imparts a distinct electronic profile and lipophilicity compared to 2- or 4-fluoro regioisomers or non-fluorinated parents, directly altering target binding and metabolic stability [1]. The simultaneous presence of the 6-oxo group and 3-carboxylic acid defines a specific hydrogen-bonding landscape, creating a donor-acceptor motif that is absent in simple piperidine-3-carboxylic acids. This pre-organized pharmacophore is critical for mimicking transition states in protease inhibition and for engaging shallow protein pockets, as described in evaluations of fluorinated piperidine fragments for fragment-based drug discovery (FBDD) [2]. Replacing this scaffold with an unsubstituted 6-oxopiperidine-3-carboxylic acid eliminates the aromatic interaction potential, while changing the fluorine position or replacing it with chlorine will alter the van der Waals volume, electrostatic potential, and pKa of the neighboring carboxylic acid, leading to a quantitatively and qualitatively different structure-activity profile.

Quantitative Evidence Guide for Differentiating 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid from Closest Analogs


Regiospecific Fluorine Substitution Provides a Distinct Calculated Lipophilicity (XLogP3) vs. Non-Fluorinated and 4-Fluoro Analogs

The target compound possesses a calculated XLogP3 value of 1.0, which is lower than typical N-aryl piperidines lacking the 6-oxo group and distinct from the 4-fluorophenyl isomer due to the different dipole moment of the meta-fluoro substituent [1]. The non-fluorinated parent, 6-oxopiperidine-3-carboxylic acid, has a predicted XLogP of -0.57, indicating a >1.5 log unit increase in lipophilicity conferred by the 3-fluorophenyl group, which is critical for optimizing CNS penetration or reducing polar surface area-driven efflux [2]. This quantifies a key differentiator for library design where balanced lipophilicity is required.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Topological Polar Surface Area (TPSA) Profile Supports CNS Drug Design Rules vs. Larger Aromatic-Fused Analogs

The computed TPSA of the target compound is 57.6 Ų [1]. This falls well below the established threshold of 90 Ų for optimal CNS penetration but is high enough to prevent excessive promiscuity often seen with very low TPSA fragments. In comparison, a common alternative building block, 1-benzyl-6-oxopiperidine-3-carboxylic acid, has a comparable TPSA (also 57.6 Ų) but lacks the electronegative fluorine atom which reduces basicity of the piperidine nitrogen and alters CNS target engagement profiles [2]. The 3-fluorophenyl motif provides a superior balance of TPSA and electronegativity compared to benzyl or 2-thienyl analogs.

CNS Drug Discovery ADME Fragment-Based Drug Design

Commercial Purity and Market Availability Profile Contrasts with Cost-Prohibitive Custom Synthesis of Close Analogs

The target compound is commercially available from Enamine (EN300-298995) and Ambeed (A1089131) at a standard purity of 95%, with pricing transparently ranging from $101 for 0.05 g to $1,530 for 5 g [1]. By contrast, close analogs such as the 2-fluorophenyl (CAS 1175673-04-7) and 4-fluorophenyl (CAS not commercially active) regioisomers are either unavailable or available only via custom synthesis at significantly higher cost and longer lead times . The 3-chlorophenyl analog (CAS 1394041-72-5) is available but introduces a heavier halogen, altering molecular weight and metabolic profile. The consistent availability of the 3-fluoro isomer at defined purity levels qualifies it as a preferred procurement choice over custom-synthesized alternatives.

Procurement Commercial Availability Cost-Benefit Analysis

Optimal Research and Procurement Application Scenarios for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Library Design for CNS Targets

With a TPSA of 57.6 Ų and an XLogP3 of 1.0, this compound conforms to the optimal physicochemical space for CNS lead-likeness [1]. As a fluorinated 3D fragment, it introduces conformational restriction and vectorial growth points (carboxylic acid and aryl positions) that are highly valued in fragment libraries targeting protein-protein interactions in neurodegenerative diseases. It is a direct procurement choice over non-fluorinated piperidine fragments that lack the enhanced binding enthalpy and metabolic stability fluorine provides.

Protease and Kinase Inhibitor Scaffold Optimization

The 6-oxopiperidine ring acts as a lactam isostere of the peptide bond, while the 3-fluorophenyl group occupies a shallow hydrophobic pocket in enzymes like RIPK1 and HDACs [2]. This compound serves as a key intermediate for generating focused libraries of inhibitors where the meta-fluoro substitution has been shown to improve selectivity over the para-isomer due to steric and electronic effects in the binding pocket. Immediate availability enables parallel synthesis without the delay of custom halogenation.

Metabolic Stability and Off-Target Profiling in Lead Optimization

The presence of the 3-fluorophenyl group provides a metabolic soft spot that is more resistant to CYP450-mediated oxidation compared to 4-fluorophenyl or unsubstituted phenyl analogs, based on general halogenation SAR [1]. In vitro screening data indicates that derivatives of this scaffold maintain low CYP3A4 inhibition (IC50 > 50 µM), making it a clean starting point for lead optimization programs aiming to minimize drug-drug interaction liability [3]. Using this specific building block reduces the risk of late-stage CYP-related attrition.

Rapid SAR Exploration with Guaranteed Supply Chain Reliability

For medicinal chemistry teams operating under tight timelines, the documented multi-vendor availability of 95% pure 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid at transparent pricing ($101 for 50 mg) provides a decisive advantage [4]. The 2-fluoro and 4-fluoro regioisomers are either commercially unlisted or require custom synthesis with 6-8 week lead times. Procuring the 3-fluoro isomer eliminates this bottleneck, enabling the parallel synthesis of 24- or 48-member libraries for rapid hit expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.